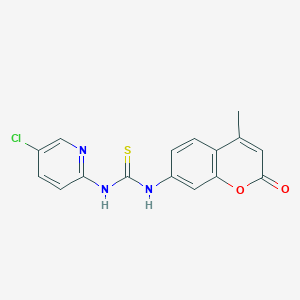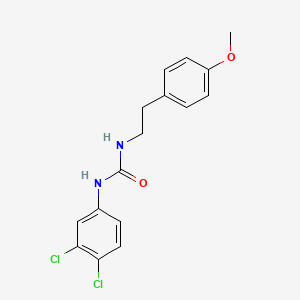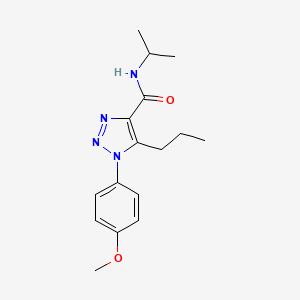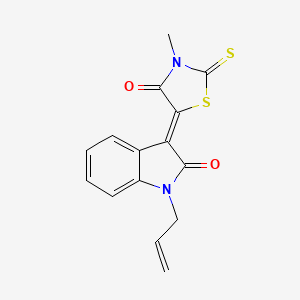![molecular formula C19H21N7 B4596664 4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B4596664.png)
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine
概要
説明
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple pyrazole rings and a pyridine ring, making it a polydentate ligand. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.
科学的研究の応用
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and catalysts for industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine typically involves the alkylation of pyrazoles with bromomethyl derivatives. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings.
作用機序
The mechanism of action of 4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine involves its ability to form stable complexes with metal ions. The pyrazole and pyridine rings act as chelating agents, binding to the metal ions and stabilizing them. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and biological applications .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole rings but lacking the pyridine ring.
Bis(3,5-dimethylpyrazol-1-yl)acetate: Another polydentate ligand with similar coordination properties.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in cross-coupling reactions and has similar pyrazole-based structure.
Uniqueness
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is unique due to its combination of multiple pyrazole rings and a pyridine ring, which enhances its chelating ability and stability in forming metal complexes. This makes it particularly valuable in coordination chemistry and catalysis.
特性
IUPAC Name |
4-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-13-16(10-21-24(13)3)18-9-19(17-11-22-25(4)14(17)2)26(23-18)12-15-5-7-20-8-6-15/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFVENMDUKYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=NC=C3)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4596587.png)
![4-tert-butyl-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4596592.png)
![3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4596595.png)
![2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4596602.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4596609.png)
![2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4596610.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4596623.png)

![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B4596648.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine](/img/structure/B4596656.png)
![3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4596667.png)


